1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene
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Overview
Description
1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a phosphoryl group, and two propan-2-ylbenzene groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene typically involves the reaction of 2-propan-2-ylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phosphoryl chloride, which then reacts with another molecule of 2-propan-2-ylphenol to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.
Reduction: Reduced derivatives like alcohols or alkanes.
Substitution: Substituted products where the chloro group is replaced by the nucleophile.
Scientific Research Applications
1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis-(1-chloro-2-propyl)phosphate: Similar in structure but with different substituents and properties.
2-Propanone, 1-chloro-: Shares the chloro group but differs in the overall structure and reactivity.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-[chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClO3P/c1-13(2)15-9-5-7-11-17(15)21-23(19,20)22-18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOKONWYYPRXCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClO3P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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